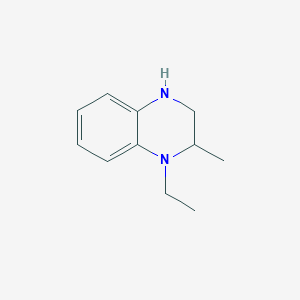

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

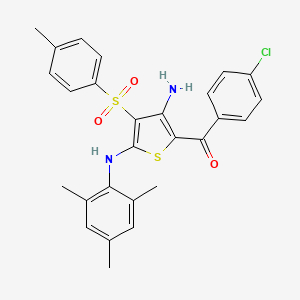

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the empirical formula C11H16N2 and a molecular weight of 176.26 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound isCC1N(CC)C2=CC=CC=C2NC1 . The InChI key is CWAGTBONVNAJGZ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Wissenschaftliche Forschungsanwendungen

Tautomerism and Structural Analysis

Research has shown interest in the tautomerism and structural properties of quinoxaline derivatives. For instance, Chapman (1966) explored the tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, finding that these compounds exist as a tautomeric mixture of unsaturated and saturated esters in solution, with significant implications for their chemical behavior and reactivity (Chapman, 1966).

Material Science and Photophysical Properties

In material science, the photophysical properties of quinoxaline derivatives have been analyzed, indicating their potential application in photovoltaic devices and as fluorescent materials. For example, Benallal et al. (2020) conducted experimental and theoretical studies on 1-ethyl-3-methylquinoxaline-2-thione, emphasizing its significant biological activity and potential in biomedical applications, driven by its stable conformation and electronic transitions (Benallal et al., 2020).

Corrosion Inhibition

The corrosion inhibition efficiency of quinoxalines on metals in acidic media has been investigated, showcasing their potential as corrosion inhibitors. Zarrouk et al. (2014) performed quantum chemical calculations on ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate and other quinoxalines, highlighting a correlation between molecular structure and inhibition efficiency, which is crucial for protecting metals in industrial applications (Zarrouk et al., 2014).

Anticancer Activity and EGFR-TK Inhibition

Quinoxaline derivatives have shown promising anticancer activities. Ahmed et al. (2020) explored the synthesis, EGFR-TK inhibition, and anticancer activity of new quinoxaline derivatives, demonstrating that certain compounds exhibited noteworthy anti-proliferative effects against various cancer cell lines, indicating their potential as anticancer agents with EGFR inhibitory activity (Ahmed et al., 2020).

Advanced Organic Synthesis and Chemical Reactivity

The versatility of quinoxaline derivatives in organic synthesis has been highlighted, with studies focusing on their reactivity and applications in synthesizing complex organic molecules. Zhu et al. (2003) reported on an expedient phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines, showcasing the utility of quinoxaline derivatives in facilitating novel organic reactions (Zhu et al., 2003).

Safety and Hazards

The safety information for 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline indicates that it is classified as a combustible solid . The flash point is not applicable . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethyl-3-methyl-2,3-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-3-13-9(2)8-12-10-6-4-5-7-11(10)13/h4-7,9,12H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAGTBONVNAJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CNC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide](/img/structure/B2598204.png)

![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)

![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)